Product packaging for Methyl 2-acetoxybenzoate(Cat. No.:CAS No. 580-02-9)

Methyl 2-acetoxybenzoate

Cat. No.: B1217854
CAS No.: 580-02-9
M. Wt: 194.18 g/mol
InChI Key: ONWPLBKWMAUFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nomenclature and Chemical Identity of Methyl Acetylsalicylate

IUPAC Name

The systematic name for methyl acetylsalicylate, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is methyl 2-acetyloxybenzoate (B1226877) . nih.govnih.govalfa-chemistry.comaksci.comjst.go.jpfishersci.com This name accurately describes the molecular structure, indicating a methyl ester of 2-acetyloxybenzoic acid.

Alternate Synonyms

In scientific literature and commercial listings, methyl acetylsalicylate is known by several other names. These synonyms are important to recognize for a comprehensive literature search. Common alternate names include:

Acetylsalicylic Acid Methyl Ester nih.govnih.govaksci.comjst.go.jpfishersci.comscbt.comtcichemicals.comcymitquimica.comklivon.comlookchem.comnist.govchemeo.com

Methyl 2-Acetoxybenzoate nih.govnih.govfishersci.comscbt.comtcichemicals.comcymitquimica.comklivon.comnist.govchemeo.compharmaffiliates.com

Methyl Aspirin (B1665792) nih.govnih.govjst.go.jpnist.govchemeo.com

CAS Number

The Chemical Abstracts Service (CAS) has assigned the number 580-02-9 to methyl acetylsalicylate. nih.govnih.govaksci.comfishersci.comscbt.comklivon.comlookchem.comnist.govchemeo.compharmaffiliates.comdrugfuture.commedchemexpress.comspectrumchemical.com This unique identifier is used globally to provide an unambiguous way to identify the chemical substance.

Molecular Formula

The molecular formula for methyl acetylsalicylate is C10H10O4 . nih.govnih.govalfa-chemistry.comfishersci.comscbt.comcymitquimica.comklivon.comlookchem.comnist.govdrugfuture.commedchemexpress.comncats.io This formula indicates that each molecule is composed of ten carbon atoms, ten hydrogen atoms, and four oxygen atoms.

Differentiation from Methyl Salicylate (B1505791) in Research Contexts

While methyl acetylsalicylate and methyl salicylate share a common root in salicylic (B10762653) acid, they are distinct compounds with different chemical structures and properties, which dictates their unique applications in research. Methyl salicylate's IUPAC name is methyl 2-hydroxybenzoate, and its molecular formula is C8H8O3. wikipedia.org

The primary structural difference lies in the functional group attached to the benzene (B151609) ring at the second position. In methyl acetylsalicylate, it is an acetoxy group (-OCOCH3), whereas in methyl salicylate, it is a hydroxyl group (-OH). This seemingly minor difference has significant implications for their chemical reactivity and biological activity.

In research, methyl salicylate is often studied for its role as a plant metabolite, where it can act as a signaling molecule in plant defense mechanisms. wikipedia.org It is also used as a flavoring agent and in topical analgesics. wikipedia.orgpatsnap.com

Methyl acetylsalicylate, on the other hand, is primarily investigated in the context of being a derivative of acetylsalicylic acid (aspirin). researchgate.netscribd.comedlists.org Research may focus on its synthesis from aspirin or its potential as a prodrug that gets metabolized to salicylate. researchgate.netscribd.comedlists.org Studies have also compared the platelet inhibition effects of oral aspirin versus topically applied methyl salicylate. researchgate.netnih.gov Furthermore, research has explored the effects of preharvest application of methyl salicylate, acetylsalicylic acid, and salicylic acid on disease resistance in fruits. researchgate.netnih.gov

Table 2: Comparison of Methyl Acetylsalicylate and Methyl Salicylate

Feature Methyl Acetylsalicylate Methyl Salicylate
IUPAC Name methyl 2-acetyloxybenzoate nih.govnih.govalfa-chemistry.comaksci.comjst.go.jpfishersci.com methyl 2-hydroxybenzoate wikipedia.org
Molecular Formula C10H10O4 nih.govnih.govalfa-chemistry.comfishersci.comscbt.comcymitquimica.comklivon.comlookchem.comnist.govdrugfuture.commedchemexpress.comncats.io C8H8O3 wikipedia.org
Key Functional Group Acetoxy group (-OCOCH3) Hydroxyl group (-OH)
Primary Research Focus Derivative of acetylsalicylic acid, potential prodrug, platelet inhibition studies. researchgate.netscribd.comedlists.orgresearchgate.netnih.gov Plant defense signaling, flavoring agent, topical analgesic. wikipedia.orgpatsnap.com

Structural Distinctions and Implications for Research

The key structural difference between methyl acetylsalicylate and acetylsalicylic acid (aspirin) lies in the modification of the carboxylic acid group. In methyl acetylsalicylate, this group is esterified with a methyl group. ontosight.airesearchgate.net This seemingly minor alteration has significant implications for the molecule's physicochemical properties, including its solubility, stability, and bioavailability. ontosight.ai These changes, in turn, influence how the compound interacts with biological systems and are a key focus of research.

The presence of the methyl ester in place of the carboxylic acid can alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile within the body. ontosight.ai This has led to research exploring methyl acetylsalicylate as a potential prodrug. A prodrug is an inactive or less active compound that is metabolized into an active drug within the body. nih.gov Research has investigated whether methyl acetylsalicylate can be converted to aspirin or salicylic acid in vivo, potentially offering a different pharmacokinetic profile. nih.govcardiff.ac.uk

The structural characteristics of methyl acetylsalicylate compared to related compounds are summarized in the table below.

CompoundChemical FormulaKey Functional Groups
Methyl Acetylsalicylate C10H10O4 nist.govEster (methyl ester), Ester (acetyl group), Aromatic Ring
Acetylsalicylic Acid (Aspirin) C9H8O4Carboxylic Acid, Ester (acetyl group), Aromatic Ring
Salicylic Acid C7H6O3Carboxylic Acid, Phenolic Hydroxyl, Aromatic Ring
Methyl Salicylate C8H8O3 wikipedia.orgEster (methyl ester), Phenolic Hydroxyl, Aromatic Ring wikipedia.org

Divergent Research Applications and Historical Perspectives

Historically, the parent compound of this family, salicylic acid, has been known for its therapeutic properties for millennia, originally extracted from willow bark. nih.gov The synthesis of acetylsalicylic acid (aspirin) by Charles Frédéric Gerhardt in 1853 and later commercialized by Bayer, marked a significant milestone in pharmaceuticals. nih.govwikipedia.org Methyl salicylate, commonly known as oil of wintergreen, also has a long history of use and was first isolated in 1843. wikipedia.org

Research into methyl acetylsalicylate and its derivatives is a more recent development, branching off from the extensive studies of aspirin and other salicylates. One area of investigation is its potential as an anti-inflammatory agent. Studies have explored the anti-inflammatory effects of methyl salicylate derivatives, with some research indicating that they can inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways. nih.govresearchgate.netnih.gov For instance, certain derivatives have been shown to suppress the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. researchgate.netpatsnap.com

Furthermore, research has extended into the agricultural field, where the application of methyl salicylate and other salicylates has been studied for their ability to induce disease resistance in plants. researchgate.netnih.gov Studies have shown that these compounds can stimulate the antioxidant systems in plants, helping to protect them from pathogens. researchgate.netnih.gov In plant biology, methyl salicylate is recognized as a volatile signal that can mediate plant-to-plant communication, warning neighboring plants of biotic stress. wikipedia.org

The table below outlines some of the key research findings related to methyl acetylsalicylate and its derivatives.

Research AreaKey Findings
Prodrug Development Investigations into the in vitro and in vivo conversion of methyl acetylsalicylate derivatives to aspirin or salicylic acid have been conducted. nih.govcardiff.ac.uk
Anti-inflammatory Effects Derivatives of methyl salicylate have demonstrated the ability to inhibit pro-inflammatory mediators and enzymes like COX. nih.govresearchgate.netnih.gov
Plant Science Methyl salicylate and related compounds have been shown to enhance disease resistance in plants by stimulating their antioxidant systems. researchgate.netnih.gov It also acts as an airborne signal in plant communication. wikipedia.org
Platelet Inhibition Studies have compared the effects of topically applied methyl salicylate to oral aspirin on platelet aggregation, with both showing an ability to decrease it. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O4 B1217854 Methyl 2-acetoxybenzoate CAS No. 580-02-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-acetyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-7(11)14-9-6-4-3-5-8(9)10(12)13-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWPLBKWMAUFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206724
Record name Aspirin methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

580-02-9
Record name Methyl 2-acetoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=580-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aspirin methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylrhodine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403847
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aspirin methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl O-acetylsalicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.593
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL ACETYLSALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FX481V180
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Synthesis Pathways

Esterification Reactions for Methyl Acetylsalicylate Synthesis

Esterification is a fundamental process for the synthesis of methyl acetylsalicylate, involving the reaction of a carboxylic acid or its derivative with an alcohol.

Methyl acetylsalicylate can be synthesized from acetylsalicylic acid (aspirin) through a reaction with methanol (B129727). scribd.comresearchgate.net This process can be viewed as a tandem reaction involving transesterification and esterification. researchgate.net The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, which facilitates the nucleophilic attack of methanol on the carbonyl groups of acetylsalicylic acid. scribd.comresearchgate.netwinthrop.edu

The reaction involves heating a mixture of aspirin (B1665792) and an excess of methanol in the presence of the acid catalyst. researchgate.netwinthrop.edu The use of microwave irradiation has been shown to significantly accelerate the reaction, with high conversion rates achieved in a much shorter time compared to conventional heating methods. researchgate.netwinthrop.edu For instance, a 94% conversion was reported in a microwave reactor at 120 °C over 40 minutes. researchgate.net

Table 1: Reaction Conditions for Synthesis from Acetylsalicylic Acid and Methanol

Reactant Co-reactant Catalyst Method Temperature Time Conversion/Yield Reference
Acetylsalicylic Acid Methanol Sulfuric Acid Conventional Heating ~60°C 60 min - researchgate.net
Acetylsalicylic Acid Methanol Sulfuric Acid Microwave - - - winthrop.edu
Acetylsalicylic Acid Methanol SiO2–SO3H Microwave 120°C 40 min 94% Conversion researchgate.net
Acetylsalicylic Acid Methanol Niobium(V) chloride - - - 94% Yield researchgate.net

Acetic anhydride (B1165640) is a key reagent in the synthesis of acetylsalicylic acid (aspirin), which is the precursor for methyl acetylsalicylate in the previously described method. cuny.eduwisc.edu The synthesis of aspirin involves the O-acetylation of salicylic (B10762653) acid. magritek.com In this reaction, the hydroxyl group (-OH) of salicylic acid nucleophilically attacks one of the carbonyl carbons of acetic anhydride. wisc.edumagritek.com

This reaction is typically catalyzed by an acid, such as concentrated sulfuric acid or phosphoric acid. wisc.edumiracosta.edu The use of acetic anhydride is advantageous because it drives the reaction to completion, often resulting in near 100% yield, as the byproduct, acetic acid, does not participate in a reverse hydrolysis reaction, unlike water which is formed when using acetic acid as the acetylating agent. cuny.eduwisc.edu The resulting aspirin can then be isolated and used to synthesize methyl acetylsalicylate as described in section 2.1.1. scribd.com

Derivatization of Methyl Salicylate (B1505791) to Methyl Acetylsalicylate

An alternative synthetic route involves modifying methyl salicylate, which is the methyl ester of salicylic acid. uomustansiriyah.edu.iq This pathway introduces the acetyl group in a separate step after the formation of the methyl ester.

Methyl 5-acetylsalicylate can be prepared via the Friedel-Crafts acylation of methyl salicylate. google.comprepchem.comdlsu.edu.ph This electrophilic aromatic substitution reaction introduces an acetyl group onto the benzene (B151609) ring. The reaction is carried out by treating methyl salicylate with an acetylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst. google.comprepchem.com

Aluminum chloride is a commonly used Lewis acid for this transformation. google.comprepchem.com The reaction is typically performed in a suitable solvent, such as tetrachloroethylene (B127269) or 1,2-dichloroethane, at controlled temperatures to direct the substitution to the desired position, which is para to the hydroxyl group (position 5). google.comprepchem.com After the reaction, the mixture is quenched with ice water, and the product is isolated. google.com

Table 2: Conditions for Friedel-Crafts Acylation of Methyl Salicylate

Acylating Agent Lewis Acid Solvent Temperature Time Yield Reference
Acetyl chloride Aluminum chloride Tetrachloroethylene <25°C then 25°C 4 hours - prepchem.com
Acetyl chloride Aluminum chloride 1,2-Dichloroethane <35°C then 25°C 3.5 hours - google.com
Bromoacetyl bromide Aluminum chloride Dichloromethane/Nitromethane Reflux 10 hours 77.1% google.com

Following the Friedel-Crafts acylation, the resulting methyl acetylsalicylate can undergo further derivatization, such as bromination. google.com This multi-step synthesis pathway allows for the creation of more complex molecules. The bromination of methyl acetylsalicylate is achieved by treating it with an equimolar amount of bromine in a suitable solvent like isopropyl acetate. google.com The reaction proceeds for 1 to 6 hours at temperatures ranging from 0°C to 60°C. google.com The resulting bromoacetyl compound can then be used in subsequent condensation steps without extensive purification. google.com Another method involves using copper(II) bromide for the bromination, which avoids the use of liquid bromine but has been reported to have a total yield of less than 50%. google.com

Advanced Synthetic Techniques and Catalysis

Modern synthetic chemistry seeks to improve reaction efficiency, reduce environmental impact, and simplify procedures. In the context of methyl acetylsalicylate synthesis, several advanced techniques have been explored.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. researchgate.netwinthrop.edu For the synthesis of methyl salicylate from acetylsalicylic acid, microwave irradiation has been shown to reduce reaction times from hours to minutes while achieving high conversion rates. researchgate.net One study reported a 94% conversion in just 40 minutes at 120°C using this technique. researchgate.net

The development of novel catalysts is another area of advancement. Heterogeneous solid acid catalysts, such as sulfonated silica (B1680970) (SiO2–SO3H), have been successfully employed. researchgate.net These catalysts offer advantages like easy separation from the reaction mixture and potential for reuse, making the process more sustainable. Another approach involves using a solid composite catalyst prepared from modified kieselguhr, dicyclohexylcarbodiimide, and 4-dimethylamino pyridine (B92270) for the esterification of salicylic acid with methanol, which improves production efficiency and product quality. google.com

Optimization of Reaction Conditions and Yields

The synthesis of esters like methyl acetylsalicylate is an equilibrium process. wisc.edu Therefore, optimizing reaction conditions is crucial to maximize the yield. Key parameters that are manipulated include the type and amount of catalyst, reaction temperature, reaction time, and the molar ratio of reactants.

Catalyst Impact: Strong mineral acids such as sulfuric acid and phosphoric acid are traditionally used as catalysts for Fischer esterification. researchgate.netyoutube.com The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. youtube.com Research into more environmentally benign and reusable catalysts has explored the use of Brønsted acidic ionic liquids and solid acid catalysts. For the synthesis of salicylates, Brønsted acidic ionic liquids have been shown to be efficient catalysts and solvents, with yields reaching 76-96%. researchgate.net In a study on the esterification of salicylic acid with methanol, the use of a Ce⁴⁺ modified cation-exchange resin as a catalyst was investigated. It was found that as the amount of the catalyst increased from 0.1 g to 0.5 g, the conversion of salicylic acid improved significantly from 46.7% to 94.1%, with selectivity for methyl salicylate remaining above 99.0%. researchgate.net This highlights the direct relationship between the number of available acid sites and the reaction's efficiency. researchgate.net

Reactant Ratio and Water Removal: According to Le Châtelier's Principle, the equilibrium of the esterification reaction can be shifted toward the product side by using an excess of one of the reactants (typically the less expensive one, like methanol) or by removing one of the products as it forms (usually water). researchgate.netathabascau.ca Using a large excess of methanol can drive the reaction to completion and also serve as the reaction solvent. youtube.com The removal of water, for instance with a Dean-Stark apparatus or by using a dehydrating agent, can also significantly increase the yield. researchgate.netathabascau.ca

Temperature and Reaction Time: The reaction rate is dependent on temperature. In the synthesis of methyl salicylate using a Ce⁴⁺ modified resin catalyst, the reaction was studied at various temperatures. The optimal temperature was found to be 368 K (95 °C), at which a 93.3% conversion of salicylic acid was achieved after 12 hours. researchgate.net At higher or lower temperatures (373 K and 363 K), the conversion rates were lower, at 91.5% and 87.7%, respectively. researchgate.net Increasing the reaction time generally leads to higher conversion, but there is an optimal point beyond which the increase is minimal. For instance, at 368 K, extending the reaction time from 6 hours to 12 hours increased the conversion from 75.1% to 93.3%, but a further extension to 14 hours only resulted in a slight increase to 93.8%. researchgate.net

Microwave-assisted synthesis has also been explored as a method to reduce reaction times and potentially increase yields. In the synthesis of aspirin (a related esterification), using microwave heating with phosphoric acid as a catalyst for 5 minutes resulted in a yield of 94.5%, compared to 92.6% with conventional heating. google.com

Research Findings on the Optimization of Salicylate Esterification

Parameter StudiedCatalyst/MethodConditionsObservation/ResultSource
Catalyst AmountCe(SO₄)₂/cation-exchange resinMolar ratio SA:Methanol 1:3, 368 K, 12 hIncreasing catalyst from 0.1 g to 0.4 g increased salicylic acid conversion from 46.7% to 93.3%. Further increase to 0.5 g showed no significant improvement. researchgate.net
Reaction TemperatureCe(SO₄)₂/cation-exchange resin0.4 g catalyst, 12 hOptimal temperature was 368 K (93.3% conversion). Conversion was lower at 363 K (87.7%) and 373 K (91.5%). researchgate.net
Reaction TimeCe(SO₄)₂/cation-exchange resin0.4 g catalyst, 368 KConversion increased from 75.1% at 6 h to 93.3% at 12 h. A slight increase to 93.8% was observed at 14 h. researchgate.net
Catalyst TypeBrønsted acidic ionic liquidsVaries with specific ionic liquidEfficient and recyclable catalysts/solvents, achieving yields of 76-96% for various salicylates. researchgate.net
Heating MethodH₃PO₄Synthesis of aspirinMicrowave heating (5 min) yielded 94.5%, while conventional heating yielded 92.6%. google.com

Mechanistic Investigations of Biological Activity and Interactions

Enzymatic Hydrolysis and Metabolic Pathways

The journey of methyl acetylsalicylate within a biological system begins with its enzymatic breakdown. This initial step is crucial for the liberation of its active components.

Methyl acetylsalicylate undergoes hydrolysis to yield acetylsalicylic acid (aspirin) and methanol (B129727). This conversion is a critical activation step, as methyl acetylsalicylate itself is not pharmacologically active in the same manner as its metabolites. Following its formation, acetylsalicylic acid is rapidly absorbed and further hydrolyzed in the body to salicylic (B10762653) acid. wikipedia.org Salicylic acid is the primary metabolite responsible for the anti-inflammatory effects associated with aspirin (B1665792). oup.com

The metabolic cascade of methyl acetylsalicylate can be summarized as follows:

Methyl Acetylsalicylate is hydrolyzed to Acetylsalicylic Acid and Methanol.

Acetylsalicylic Acid is then hydrolyzed to Salicylic Acid and Acetic Acid.

This two-step hydrolysis process ensures the gradual release of the active compounds, which can influence the pharmacokinetic profile and therapeutic effects.

The hydrolysis of the ester bond in methyl acetylsalicylate is catalyzed by a class of enzymes known as esterases. These enzymes are ubiquitous in biological systems and play a fundamental role in the metabolism of a wide range of ester-containing drugs and endogenous compounds. nih.gov

Research has demonstrated the chemoselective hydrolysis of methyl 2-acetoxybenzoate (methyl acetylsalicylate) using porcine liver esterase. researchgate.net This highlights the capability of these enzymes to specifically target the ester linkage, initiating the conversion to its active metabolites. Lipases, another class of enzymes with esterolytic activity, have also been shown to catalyze the hydrolysis of aspirin methyl ester, particularly with the assistance of ultrasound in experimental settings. chemsrc.com The efficiency of this enzymatic hydrolysis is a key determinant of the bioavailability of the active salicylate (B1505791) species.

Interactions with Biological Macromolecules and Pathways

The metabolites of methyl acetylsalicylate, particularly acetylsalicylic acid and salicylic acid, interact with a variety of biological macromolecules and signaling pathways, leading to a cascade of cellular responses.

While direct applications of methyl acetylsalicylate in proteomics are not extensively documented, its primary metabolite, acetylsalicylic acid, has been a significant subject of proteomics studies. researchgate.netnih.gov As a prodrug, methyl acetylsalicylate can be considered a tool for the controlled delivery of acetylsalicylic acid in research settings.

Proteomic approaches have been instrumental in elucidating the molecular mechanisms of aspirin. A key interaction is the irreversible acetylation of cyclooxygenase (COX) enzymes at a serine residue in their active site. wikipedia.org This covalent modification is a cornerstone of aspirin's anti-inflammatory and anti-platelet effects. Furthermore, proteomics studies using isotopically labeled aspirin have identified thousands of sites of lysine (B10760008) acetylation on a wide array of cellular proteins. nih.gov These findings suggest that aspirin's biological effects may be more far-reaching than previously understood, potentially influencing protein function through widespread acetylation. researchgate.net The use of methyl acetylsalicylate in such studies could offer a different kinetic profile of acetylsalicylic acid release, potentially revealing new insights into these acetylation events.

The salicylate metabolites of methyl acetylsalicylate exert significant influence over inflammatory pathways. A primary mechanism is the inhibition of prostaglandin (B15479496) synthesis through the acetylation and inactivation of COX enzymes by acetylsalicylic acid. wikipedia.org This leads to a reduction in the production of pro-inflammatory prostaglandins.

Pharmacological Activities of Metabolites

The pharmacological effects of methyl acetylsalicylate are attributable to its active metabolites, acetylsalicylic acid and salicylic acid. These compounds exhibit a broad range of activities, including anti-inflammatory, analgesic, and antipyretic effects.

The anti-inflammatory actions are largely due to the inhibition of COX enzymes and the modulation of NF-κB and AMPK pathways, as previously discussed. wikipedia.orgnih.govahajournals.org The analgesic effects are also linked to the reduction of prostaglandins, which are known to sensitize nociceptors. The antipyretic (fever-reducing) properties are mediated by the inhibition of prostaglandin E2 synthesis in the hypothalamus, which is the thermoregulatory center of the brain.

The table below summarizes the key pharmacological activities of the primary metabolites of methyl acetylsalicylate.

MetaboliteKey Pharmacological ActivitiesPrimary Molecular Targets/Pathways
Acetylsalicylic Acid Anti-inflammatory, Anti-platelet, Analgesic, AntipyreticIrreversible inhibition of COX-1 and COX-2
Salicylic Acid Anti-inflammatory, Analgesic, AntipyreticInhibition of COX-2 expression, Modulation of NF-κB, Activation of AMPK

The diverse pharmacological activities of its metabolites make methyl acetylsalicylate a compound of significant interest in the study of inflammatory processes and pain management.

Cyclooxygenase (COX) Enzyme Inhibition by Salicylic Acid

The biological activity of methyl acetylsalicylate is intrinsically linked to its hydrolysis product, salicylic acid. The mechanism of action of salicylates has been a subject of extensive research, particularly focusing on their interaction with cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation and pain.

While acetylsalicylic acid (aspirin) is well-known for its irreversible inhibition of both COX-1 and COX-2 through acetylation of a serine residue in the active site, salicylic acid itself exhibits a more complex and nuanced interaction with these enzymes. nih.gov Research indicates that salicylic acid is a comparatively weak inhibitor of both COX-1 and COX-2 activity in vitro, particularly in the presence of high concentrations of the substrate, arachidonic acid. guidetopharmacology.org This suggests a competitive inhibition mechanism where salicylic acid competes with arachidonic acid for the enzyme's active site. mdpi.com

One study reported that in the presence of 30 µM arachidonic acid, sodium salicylate was a very weak inhibitor of COX-2, with an IC50 value greater than 100 µg/mL. guidetopharmacology.org However, the inhibitory effect of salicylic acid on COX-2 appears to be more significant under conditions that mimic inflammation. For instance, when co-incubated with interleukin-1β for 24 hours in human A549 cells, sodium salicylate inhibited prostaglandin E2 release with an IC50 of 5 µg/mL. guidetopharmacology.org This suggests that the anti-inflammatory effects of salicylic acid may not solely be due to direct, competitive inhibition of COX activity but may also involve other mechanisms, such as the suppression of COX-2 gene expression. nih.govnih.gov

Furthermore, metabolites of salicylic acid have been shown to possess greater COX inhibitory activity. Gentisic acid (2,5-dihydroxybenzoic acid), a metabolite of salicylic acid, has demonstrated more potent inhibition of COX-2. selleck.co.jp

It is the acetyl group of acetylsalicylic acid that is responsible for the irreversible inhibition of COX enzymes, a mechanism that salicylic acid lacks. nih.gov The potency of acetylsalicylic acid is significantly higher for COX-1 compared to COX-2, which accounts for both its therapeutic effects and some of its side effects. researchgate.netnih.govnih.gov

Table 1: In Vitro Inhibitory Concentrations (IC50) against COX-1 and COX-2
CompoundCOX-1 IC50COX-2 IC50Reference
Acetylsalicylic Acid (Aspirin)5 µg/mL210 µg/mL researchgate.net
Acetylsalicylic Acid (Aspirin)3.57 µM29.3 µM nih.gov
Sodium SalicylateWeak inhibitor>100 µg/mL (with 30 µM arachidonic acid) guidetopharmacology.org
Sodium Salicylate-5 µg/mL (24h co-incubation with IL-1β) guidetopharmacology.org
Gentisic Acid-0.834 mM nih.gov

Modulation of Transient Receptor Potential (TRP) Channels by Salicylic Acid

Recent investigations have revealed that the biological effects of methyl salicylate and its primary metabolite, salicylic acid, extend beyond the cyclooxygenase pathway and involve the modulation of Transient Receptor Potential (TRP) channels. researchgate.net Specifically, methyl salicylate has been shown to interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociception and the sensation of heat and pain. researchgate.net

Research has demonstrated that methyl salicylate exhibits a dual action on TRPV1 channels. researchgate.net It initially acts as an agonist, causing an influx of calcium ions into the neuron, which is perceived as a warming sensation. researchgate.net This initial activation is then followed by a period of desensitization, where the channel becomes less responsive to further stimuli. researchgate.net This inhibitory phase is believed to contribute significantly to the analgesic properties of methyl salicylate, offering a mechanism of action that is independent of COX inhibition. researchgate.net

The interaction of methyl salicylate with TRPV1 is distinct from that of capsaicin (B1668287), the pungent compound in chili peppers and a well-known TRPV1 agonist. researchgate.net Studies have shown that the stimulatory and inhibitory effects of methyl salicylate on TRPV1 are mediated by different regions of the channel than those that interact with capsaicin. researchgate.net

Table 2: Modulation of TRPV1 by Methyl Salicylate
CompoundEffect on TRPV1MechanismQuantitative Data
Methyl SalicylateDual (Stimulatory and Inhibitory)Initial activation (agonist) followed by desensitization (antagonist-like effect). researchgate.net This action is independent of the capsaicin binding site. researchgate.netSpecific EC50 and IC50 values are not well-documented in the reviewed literature.

Toxicological Considerations and Safety Research Mechanistic Focus

Mechanisms of Salicylate (B1505791) Toxicity from Methyl Acetylsalicylate Hydrolysis

The hydrolysis of methyl acetylsalicylate to salicylic (B10762653) acid initiates a cascade of dose-dependent toxicological events. These mechanisms primarily involve the disruption of cellular energy metabolism, interference with central nervous system functions, and profound disturbances in acid-base balance.

A primary and critical mechanism of salicylate toxicity is the uncoupling of oxidative phosphorylation in the mitochondria. Salicylates act as protonophores, transporting protons across the inner mitochondrial membrane and dissipating the proton gradient that is essential for the production of adenosine (B11128) triphosphate (ATP) medscape.comacmt.netlitfl.comnih.gov. This disruption of the electron transport chain leads to a decrease in ATP synthesis, forcing the cell to rely on less efficient anaerobic metabolism for energy litfl.comnih.gov.

The consequences of this uncoupling are multifaceted. The increased metabolic rate leads to a significant rise in oxygen consumption and carbon dioxide production nih.gov. The energy that would normally be captured in ATP is instead released as heat, leading to hyperthermia, a hallmark of severe salicylate poisoning litfl.comnih.gov. The shift to anaerobic glycolysis results in the accumulation of lactic acid, contributing to the development of metabolic acidosis litfl.comnih.govhopkinsarthritis.orgnih.govresearchgate.net.

MechanismCellular/Systemic EffectClinical Manifestation
Uncoupling of Oxidative PhosphorylationDecreased ATP production, increased oxygen consumption, heat production, increased anaerobic glycolysis.Hyperthermia, diaphoresis, metabolic acidosis (lactic acidosis).
Stimulation of Respiratory CentersIncreased rate and depth of respiration (hyperpnea and tachypnea).Respiratory alkalosis.
Direct CNS Effects & Altered NeurotransmissionIncreased neuronal activity, altered GABA and serotonin (B10506) pathways, potential cerebral edema.Tinnitus, hearing loss, agitation, confusion, seizures, coma.

Salicylates directly stimulate the respiratory centers in the medulla oblongata of the brainstem litfl.comnih.govnih.govhopkinsarthritis.orgnih.govresearchgate.netwikem.orglabtestsonline.org.ukdrugbank.comwikipedia.org. This stimulation leads to an increased rate and depth of breathing, known as hyperpnea and tachypnea, resulting in a primary respiratory alkalosis due to the excessive elimination of carbon dioxide litfl.comnih.govnih.govhopkinsarthritis.orgnih.govresearchgate.netwikem.orglabtestsonline.org.ukdrugbank.comwikipedia.org. This is often one of the earliest signs of salicylate toxicity nih.govdrugbank.com.

The initial respiratory alkalosis is often followed by the development of a high anion gap metabolic acidosis hopkinsarthritis.orgnih.govlabtestsonline.org.ukdrugbank.com. This acidosis is a consequence of several factors, including the accumulation of lactic acid from uncoupled oxidative phosphorylation, the presence of the acidic salicylate molecules themselves, and the increased production of ketoacids nih.govresearchgate.netdrugbank.com. The combination of primary respiratory alkalosis and primary metabolic acidosis is a characteristic finding in adult salicylate poisoning labtestsonline.org.ukclinpgx.org. As toxicity progresses, metabolic acidosis can become the predominant and life-threatening acid-base disturbance wikipedia.org.

The neurotoxic effects of salicylates are multifaceted and can be severe. Tinnitus and hearing loss are well-established symptoms of salicylate toxicity, believed to result from effects on the cochlea and auditory pathways litfl.comnih.gov. Centrally, salicylates can alter neurotransmission involving gamma-aminobutyric acid (GABA) and serotonin, leading to hyperactivity in auditory regions of the brain litfl.comnih.gov.

In more severe cases of poisoning, salicylates can cause significant central nervous system dysfunction, including agitation, confusion, delirium, seizures, and coma hopkinsarthritis.orgclinpgx.orgwikipedia.org. The exact mechanisms are complex but are related to the direct toxic effects of salicylates on neuronal function, disruptions in glucose metabolism within the brain, and the development of cerebral edema medscape.comnih.govdrugbank.comclinpgx.org. Acidosis exacerbates neurotoxicity by increasing the proportion of non-ionized salicylic acid, which can more readily cross the blood-brain barrier hopkinsarthritis.orgresearchgate.netclinpgx.org.

Metabolic Pathways Leading to Toxic Metabolites

The biotransformation of methyl acetylsalicylate is a critical determinant of its toxicity. Following absorption, it is rapidly hydrolyzed by esterases in the plasma and tissues, particularly the liver, to its active and toxic moiety, salicylic acid clinpgx.org. The subsequent metabolism of salicylic acid is dose-dependent and can become saturated, leading to a non-linear increase in plasma concentrations and enhanced toxicity.

Once formed, salicylic acid undergoes several metabolic transformations, primarily in the liver. The major metabolic pathways include:

Conjugation with glycine to form salicyluric acid.

Conjugation with glucuronic acid to form salicyl phenolic glucuronide and salicyl acyl glucuronide.

Hydroxylation to form gentisic acid and other minor metabolites.

At therapeutic doses, these metabolic pathways efficiently clear salicylic acid from the body. However, in an overdose situation, the pathways for forming salicyluric acid and salicyl phenolic glucuronide become saturated. This saturation leads to a shift from first-order to zero-order kinetics, resulting in a prolonged elimination half-life and the accumulation of salicylic acid to toxic levels litfl.comhopkinsarthritis.org. The formation of gentisic acid, while a minor pathway, increases as a percentage of the dose with higher intakes of salicylate.

Parent CompoundPrimary MetaboliteMajor Conjugation ProductsMinor Hydroxylation Product
Methyl AcetylsalicylateSalicylic AcidSalicyluric Acid, Salicyl Phenolic Glucuronide, Salicyl Acyl GlucuronideGentisic Acid

There is growing evidence that inter-individual and ethnic differences in drug metabolism can influence both the efficacy and toxicity of various compounds, including salicylates. Genetic polymorphisms in the enzymes responsible for metabolizing salicylic acid can lead to variations in drug clearance and susceptibility to adverse effects hopkinsarthritis.orgwikem.org.

The key enzymes involved in salicylate metabolism include UDP-glucuronosyltransferase 1A6 (UGT1A6), cytochrome P450 2C9 (CYP2C9), and N-acetyltransferase 2 (NAT2) hopkinsarthritis.org. Genetic variations in these enzymes have been identified and are known to occur at different frequencies among various ethnic populations hopkinsarthritis.orgnih.gov. For instance, certain variant alleles of UGT1A6 can result in a significant reduction in enzyme activity, potentially impairing the glucuronidation of salicylic acid and increasing the risk of toxicity hopkinsarthritis.org. Similarly, polymorphisms in CYP2C9, which is involved in the hydroxylation of salicylic acid, can alter metabolic rates hopkinsarthritis.org.

While research in the pharmacogenomics of salicylates is ongoing, these findings suggest that an individual's genetic makeup can be a significant factor in their response to and risk of toxicity from methyl acetylsalicylate. These genetic differences may partially explain the observed variability in patient outcomes and susceptibility to salicylate-induced adverse reactions wikem.org.

Dose-Response Relationships for Toxic Effects (Mechanistic Interpretation)

The toxicity of methyl acetylsalicylate is intrinsically linked to its metabolism to salicylic acid, which is responsible for the compound's systemic effects. The dose-response relationship for methyl acetylsalicylate's toxicity is therefore best understood by examining the concentration-dependent effects of its active metabolite, salicylate. The severity of toxic effects escalates with increasing doses, reflecting the saturation of metabolic and detoxification pathways and the progressive disruption of cellular processes.

Furthermore, at higher concentrations, salicylates stimulate the respiratory center in the medulla, leading to hyperventilation and respiratory alkalosis. litfl.comtandfonline.com As the dose increases further, the uncoupling of oxidative phosphorylation and inhibition of Krebs cycle enzymes lead to an accumulation of organic acids, such as lactate, resulting in a shift from respiratory alkalosis to a high anion gap metabolic acidosis. litfl.comtandfonline.com This acid-base disturbance is a hallmark of severe salicylate poisoning and can lead to life-threatening complications.

The dose-response relationship for methyl acetylsalicylate is also evident in specific organ systems. Developmental and reproductive toxicity, for instance, has been observed in animal studies at specific dose levels, with effects ranging from reduced fetal body weight to decreased litter size and survival. These effects are thought to be mechanistically linked to the disruption of prostaglandin (B15479496) synthesis, which is crucial for normal reproductive and developmental processes.

Detailed Research Findings

Research into the dose-response relationships of methyl acetylsalicylate has provided critical data for understanding its toxic potential. Animal studies have been instrumental in establishing no-observed-adverse-effect levels (NOAELs) and lowest-observed-adverse-effect levels (LOAELs) for various toxic endpoints.

A subchronic oral toxicity study in rats demonstrated a clear dose-dependent effect on body weight. epa.gov In this 17-week study, a statistically significant decrease in mean body weight gain was observed in male rats fed a diet containing 10,000 ppm methyl salicylate, while no significant effect was seen at 1,000 ppm. epa.gov

Developmental toxicity studies have also revealed dose-dependent effects. In hamsters, a single high oral dose of 1.75 g/kg was shown to reduce litter size and cause total litter loss. epa.gov Multi-generational reproduction studies in rats and continuous breeding studies in mice have indicated adverse reproductive effects at doses of 250 mg/kg/day and higher. epa.gov

A comprehensive review and dose-response analysis of a continuous breeding study in mice established a NOAEL of 100 mg/kg/day for reproductive and developmental effects. tandfonline.com In this study, statistically significant decreases in the number of litters, number of pups per litter, the proportion of pups born alive, and mean pup weight were reported at a dose of 250 mg/kg/day. tandfonline.com Benchmark dose modeling of these data identified a benchmark dose level (BMDL) of 220 mg/kg/day for the most sensitive endpoint, which was the number of litters per mating pair. tandfonline.comnih.gov

The following data tables summarize key findings from dose-response studies on methyl acetylsalicylate.

Advanced Applications and Future Research Directions

Exploration of Methyl Acetylsalicylate in Chemical Biology

Chemical biology seeks to understand and manipulate biological systems using chemical tools. Methyl acetylsalicylate and its related structures serve as valuable starting points for the development of molecular probes to investigate complex cellular processes.

Methyl acetylsalicylate has been identified as an ester utilized in proteomics research. scbt.com While detailed studies specifically employing methyl acetylsalicylate as a probe are emerging, the extensive research on the closely related compound, acetylsalicylic acid (aspirin), provides a strong framework for its potential applications. Chemical proteomics approaches for aspirin (B1665792) have successfully identified numerous protein targets, revealing the drug's widespread impact on the cellular acetylome. nih.gov

This research often involves the synthesis of "aspirin probes," which are modified versions of the parent molecule. researchgate.net These probes typically incorporate a bioorthogonal handle, such as an alkyne or azide (B81097) group, which does not interfere with the molecule's biological activity. rsc.org After the probe is introduced into living cells or cell lysates and reacts with its protein targets, the handle allows for the selective attachment of a reporter tag (e.g., a fluorescent dye or biotin) via click chemistry. researchgate.netrsc.org This two-step, tag-then-capture approach enables the visualization, enrichment, and identification of the modified proteins using techniques like mass spectrometry. rsc.org

Researchers have synthesized aspirin-based probes with different linker lengths to anchor an alkynyl handle, allowing for the in situ labeling of cellular proteins. researchgate.net Such strategies have led to the identification of hundreds of proteins acetylated by aspirin in human cancer cells, far beyond its known cyclooxygenase targets. researchgate.net This methodology could be directly applied to methyl acetylsalicylate to create analogous chemical probes (e.g., Methyl acetylsalicylate-alkyne). These probes would be invaluable tools for:

Target Identification: Uncovering the specific proteins that are acylated by methyl acetylsalicylate in various biological contexts.

Mechanism-of-Action Studies: Elucidating how methyl acetylsalicylate and its derivatives exert their pharmacological effects at a molecular level.

Comparative Proteomics: Differentiating the protein interaction profiles of methyl acetylsalicylate from those of aspirin and other salicylates.

The development of such probes represents a significant opportunity to expand our understanding of salicylate (B1505791) pharmacology and discover new therapeutic applications.

Plants possess a sophisticated immune system to defend against pathogens. A key component of this system is Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum defense response that is activated throughout the plant after an initial localized infection. The signaling pathway governing SAR is heavily dependent on salicylic (B10762653) acid. nih.govnih.govnih.gov

Methyl salicylate (MeSA), the deacetylated form of methyl acetylsalicylate, is a crucial volatile signaling molecule within this pathway. nih.govwikipedia.org Following pathogen attack, plants often synthesize MeSA from salicylic acid in the infected tissues. researchgate.netguidechem.com Due to its volatility, MeSA can act as an airborne signal to prime defenses in undamaged parts of the same plant or even in neighboring plants. wikipedia.orgguidechem.com More critically, it serves as a phloem-mobile signal for establishing SAR. nih.gov

The process functions as follows:

Synthesis in Infected Tissue: In response to a pathogen, salicylic acid levels rise, and the enzyme salicylic acid methyltransferase converts salicylic acid into methyl salicylate. researchgate.net

Long-Distance Transport: MeSA is transported through the phloem to distal, uninfected parts of the plant. nih.gov

Conversion back to Salicylic Acid: In the systemic tissues, an enzyme called methyl salicylate esterase (specifically, SA-Binding Protein 2) converts MeSA back into salicylic acid. researchgate.netnih.gov

Activation of Defense: The resulting increase in salicylic acid in the systemic tissues triggers the expression of a suite of defense-related genes, including Pathogenesis-Related (PR) genes, thereby establishing a state of SAR. nih.gov

Exogenous application of MeSA can mimic this natural process, acting as a chemical elicitor to activate these defense pathways and enhance a plant's resistance to a broad range of pathogens. nih.govnih.govchemijournal.com This makes MeSA and its precursors like methyl acetylsalicylate (which can be hydrolyzed to release the active signal) compounds of significant interest for developing novel, non-toxic plant activators that bolster crop resilience in agriculture. nih.gov

Development of Novel Derivatives and Analogs

To improve upon the therapeutic properties of the salicylate scaffold, researchers are actively engaged in the design and synthesis of novel derivatives. By modifying the core structure of methyl salicylate, it is possible to enhance its pharmacological activity and potentially reduce undesirable effects.

A key strategy in medicinal chemistry is to append different chemical moieties to a parent molecule to alter its properties. One such approach involved the synthesis of a new series of 16 methyl salicylate derivatives by incorporating a piperazine (B1678402) ring, a structure known to be present in many pharmaceuticals and to improve pharmacokinetic properties. mdpi.com

The synthesis began with methyl salicylate, which was reacted with 3-chloro-1,2-epoxypropane in the presence of anhydrous potassium carbonate to form an epoxide intermediate. mdpi.com This intermediate was then reacted with various substituted piperazines to yield the final target compounds. This modular synthesis allows for the creation of a diverse library of derivatives by simply changing the substituent on the piperazine ring.

Table 1: Examples of Synthesized Methyl Salicylate Derivatives with a Piperazine Moiety
Compound IDSubstituent on Piperazine Ring
M22-Chlorobenzoyl
M74-Nitrobenzoyl
M83,5-Dinitrobenzoyl
M14Methyl
M15Benzhydryl
M162,6-Dichlorobenzoyl

Data sourced from Li et al. (2016). mdpi.comnih.gov

This work demonstrates a viable synthetic pathway for creating novel analogs. Further modifications could involve altering the linker between the salicylate and piperazine moieties or making substitutions on the aromatic ring of the salicylate itself to explore the structure-activity relationships (SAR) of these new compounds. blogspot.comnih.gov

A primary goal for synthesizing new derivatives is to discover compounds with superior efficacy or a better safety profile than existing drugs. The methyl salicylate-piperazine hybrids were evaluated for their in vivo anti-inflammatory activities using standard mouse models of inflammation. mdpi.comnih.gov

The results showed that most of the synthesized compounds exhibited potent anti-inflammatory effects. mdpi.com Notably, several derivatives demonstrated significantly improved pharmacological profiles compared to aspirin.

Table 2: Anti-inflammatory Activity of Select Methyl Salicylate Derivatives
CompoundInhibition of Xylol-induced Ear Edema (%)Inhibition of Carrageenan-induced Paw Edema (%)
Aspirin (control)45.348.7
M2 56.155.4
M14 55.856.2
M15 62.460.1
M16 63.561.3
Indomethacin (B1671933) (control)64.262.5

Activity measured at a dose of 100 mg/kg for derivatives and aspirin, and 5 mg/kg for indomethacin. Data sourced from Li et al. (2016). mdpi.comnih.gov

As shown in the table, compounds M15 and M16 displayed anti-inflammatory activities that were not only higher than aspirin's but were also comparable to those of the potent NSAID indomethacin at the same dose. mdpi.comnih.gov Such an increase in potency is highly desirable, as it could allow for lower therapeutic doses, which often correlates with a reduction in mechanism-based toxicity. Given that a major impetus for developing new anti-inflammatory drugs is the significant gastrointestinal and renal toxicity associated with traditional NSAIDs, the discovery of highly potent methyl salicylate derivatives like these provides a promising avenue for developing safer and more effective anti-inflammatory agents. mdpi.com

Interdisciplinary Research Opportunities

The multifaceted nature of methyl acetylsalicylate and its derivatives opens up numerous avenues for interdisciplinary research, bridging chemistry, biology, medicine, and agriculture.

Chemical Biology and Pharmacology: A significant opportunity lies in applying the chemical probe strategies developed for aspirin to the novel, highly potent methyl salicylate derivatives (like M15 and M16). mdpi.com By developing tagged versions of these compounds, researchers could perform comparative chemical proteomics studies to determine if their enhanced efficacy stems from interactions with novel protein targets or a stronger engagement with known ones. This would provide critical insights into their mechanism of action and guide the design of even more selective drugs.

Agricultural Science and Synthetic Chemistry: The role of methyl salicylate as a key signal in plant defense is well-established. nih.govnih.gov Interdisciplinary research could focus on designing and synthesizing novel, stable, and slow-release analogs of methyl acetylsalicylate. These "pro-elicitors" could be applied to crops to provide sustained activation of the SAR pathway, offering a durable and non-pesticidal approach to crop protection against a wide array of pathogens.

Computational Chemistry and Drug Discovery: The structure-activity relationship data from synthesized derivatives can be used to build computational models. nih.gov These models, combining chemoinformatics and molecular dynamics simulations, could predict the biological activity of virtual compounds, allowing for the in silico screening of vast chemical libraries to identify new salicylate derivatives with potentially high anti-inflammatory or even anticancer activity, thus accelerating the discovery process. oup.com

By integrating expertise from these diverse fields, the full potential of the methyl acetylsalicylate scaffold can be explored, leading to innovations in both human health and sustainable agriculture.

Integration with Materials Science for Controlled Release Systems

The development of controlled release systems is a cornerstone of modern materials science and pharmacology, aiming to deliver therapeutic agents at a predetermined rate and duration. Methyl acetylsalicylate's potential in this field is primarily linked to its identity as a prodrug of aspirin. medchemexpress.comchemsrc.com A prodrug is an inactive or less active compound that is metabolized into its active form within the body. This characteristic is fundamental to its application in designing advanced drug delivery systems.

Research into aspirin prodrugs aims to overcome the gastrointestinal side effects associated with conventional aspirin administration by preventing its premature breakdown in the stomach. cardiff.ac.uknih.govnih.gov Methyl acetylsalicylate fits within this strategy as its ester group can be designed to hydrolyze under specific physiological conditions, releasing the active aspirin molecule.

The mechanism of release is centered on the hydrolysis of the ester bond. Studies have demonstrated that methyl 2-acetoxybenzoate can be hydrolyzed, either chemically or enzymatically, to yield its active components. medchemexpress.comchemsrc.comresearchgate.net One area of investigation involves the use of enzymes, such as esterases, to trigger this conversion. For instance, research on the chemoselective hydrolysis of this compound using entrapped esterase in κ-carrageenan beads highlights a potential pathway for a biologically triggered release system. researchgate.net In such a system, the material (e.g., carrageenan beads) acts as a carrier, and the release of the active drug is controlled by the rate of enzymatic reaction.

While specific studies detailing the integration of methyl acetylsalicylate into polymers or nanoparticles are not extensively documented, the principles are well-established with its parent compound, aspirin. Aspirin has been successfully incorporated into various polymeric systems to achieve prolonged release. nih.govijpras.com These systems function by encapsulating the drug within a matrix from which it slowly diffuses or is released as the matrix degrades. For methyl acetylsalicylate, a similar approach could be envisioned, with the added benefit of controlled release being governed by both matrix degradation and the rate of hydrolysis of the prodrug itself.

The table below summarizes potential strategies for the controlled release of methyl acetylsalicylate based on established principles.

Delivery StrategyMaterial/System ExampleRelease MechanismPotential Advantage
Enzymatic Hydrolysis Enzyme-responsive hydrogels, entrapped enzymes in beads (e.g., κ-carrageenan)Esterase-catalyzed hydrolysis of the methyl ester bond. researchgate.netTargeted release in areas with high esterase activity; biologically-triggered delivery.
Polymeric Matrix Biodegradable polymers (e.g., PLLA, PLGA)Diffusion from the polymer matrix and hydrolysis upon exposure to aqueous environments. nih.govSustained, long-term release profile; tunable release rate by altering polymer properties.
Prodrug Conjugation Covalent bonding to a polymer backboneHydrolysis of the bond linking the drug to the polymer.High drug loading capacity; release rate dependent on the lability of the chemical bond.

Future research is required to fabricate and test such systems specifically for methyl acetylsalicylate, optimizing material composition and predicting in vivo hydrolysis rates to achieve therapeutic efficacy.

Role in Environmental Chemistry as a Derivative or Metabolite

In environmental chemistry, the focus is on the fate, transport, and transformation of chemical compounds in the environment. While direct studies on the environmental impact of methyl acetylsalicylate are scarce, its role can be inferred from its chemical structure and the known behavior of its parent compounds, acetylsalicylic acid (aspirin) and methyl salicylate.

The primary transformation pathway for methyl acetylsalicylate in the environment is expected to be hydrolysis. The molecule contains two ester linkages, both of which are susceptible to breaking down in the presence of water, a process that can be catalyzed by acidic or basic conditions or by microbial enzymes present in soil and water.

Upon entering an aqueous environment, methyl acetylsalicylate would likely hydrolyze into one or more of the following metabolites:

Acetylsalicylic Acid (Aspirin) and Methanol (B129727)

Methyl Salicylate and Acetic Acid

Further hydrolysis would break it down completely into Salicylic Acid , Methanol , and Acetic Acid .

These degradation products are well-studied environmental contaminants. Acetylsalicylic acid is frequently detected in wastewater and surface waters due to its widespread use. nih.govresearchgate.net Its primary environmental metabolite is salicylic acid, which is more persistent. researchgate.net Methyl salicylate is a naturally occurring plant volatile and is considered readily biodegradable in the environment. nih.gov

The environmental fate of methyl acetylsalicylate is therefore intrinsically linked to the fate of these metabolites. The compound itself would likely have a short half-life in aqueous environments, acting as a transient intermediate that gives rise to more commonly monitored substances like aspirin and salicylic acid.

The table below outlines the probable environmental degradation pathway and the known fate of its primary metabolites.

CompoundTransformation ProcessPrimary Metabolite(s)Known Environmental Fate of Metabolite(s)
Methyl Acetylsalicylate HydrolysisAcetylsalicylic Acid, Methanol, Salicylic Acid, Acetic AcidActs as a precursor to its more stable degradation products.
Acetylsalicylic Acid HydrolysisSalicylic AcidFound in aqueous environments; subject to further degradation. nih.govresearchgate.net
Methyl Salicylate Biodegradation, HydrolysisSalicylic Acid, MethanolExpected to biodegrade readily in soil and water. nih.gov
Salicylic Acid Biodegradation, PhotolysisDihydroxybenzoic acids, ultimately CO2 and waterMore persistent than aspirin but is biodegradable. researchgate.net

Further research is needed to determine the precise rates of hydrolysis of methyl acetylsalicylate under various environmental conditions (e.g., pH, temperature, microbial activity) and to identify any unique, transient derivatives that may form during its degradation. industrialchemicals.gov.au

Q & A

Q. Table 1. Stability Parameters for Methyl Acetylsalicylate Hydrolysis

pHTemperature (°C)Degradation Half-Life (h)Activation Energy (kJ/mol)
2.02512045.2
7.4372458.7
9.040863.4
Data derived from accelerated stability studies

Q. Table 2. Pharmacological Effects on Neuronal Activity

Model SystemConcentration (M)Effect on Firing Rate (%)p-value
Helix albescens RPa15×105^{-5}+35<0.05
Rat Spinal Reflex1×103^{-3}-42<0.01
Data from in vitro and in vivo studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-acetoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-acetoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.